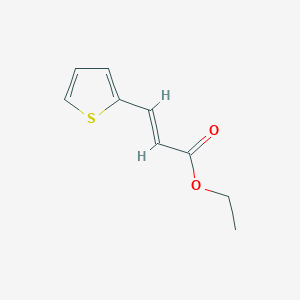
Tris(trimethylsilyl)antimony
Vue d'ensemble
Description
Tris(trimethylsilyl)antimony is an organometallic compound that features antimony bonded to three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)antimony can be synthesized through the reaction of antimony trichloride with trimethylsilyl chloride in the presence of a reducing agent. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation . Another method involves the transsilylation of antimony compounds with trimethylsilyl reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(trimethylsilyl)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Antimony oxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various organoantimony compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Tris(trimethylsilyl)antimony has several scientific research applications:
Mécanisme D'action
The mechanism by which tris(trimethylsilyl)antimony exerts its effects involves the transfer of trimethylsilyl groups to other molecules. This transfer can facilitate the formation of new bonds and the stabilization of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)silane: Similar in structure but contains silicon instead of antimony.
Tris(trimethylsilyl)phosphine: Contains phosphorus instead of antimony.
Tris(trimethylsilyl)arsine: Contains arsenic instead of antimony.
Uniqueness: Tris(trimethylsilyl)antimony is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its silicon, phosphorus, and arsenic analogs. These properties make it particularly useful in the synthesis of antimony-containing materials and as a precursor for quantum dots .
Propriétés
InChI |
InChI=1S/3C3H9Si.Sb/c3*1-4(2)3;/h3*1-3H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHJDYHBPMNNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Sb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27SbSi3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333973 | |
| Record name | Tris(trimethylsilyl)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-27-8 | |
| Record name | Tris(trimethylsilyl)antimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


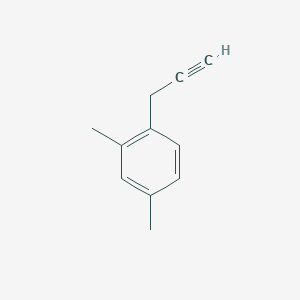
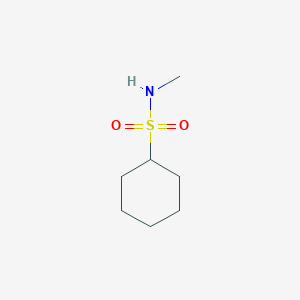
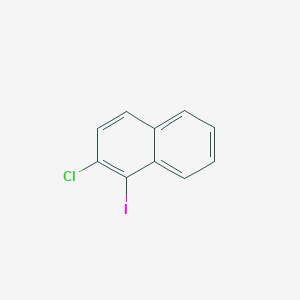
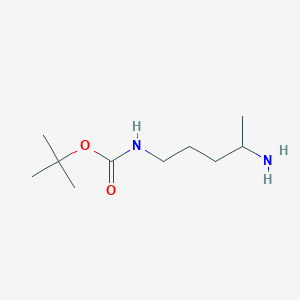
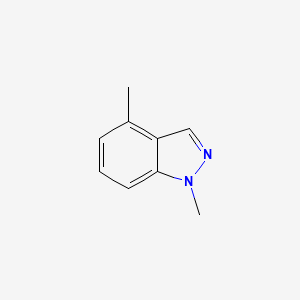
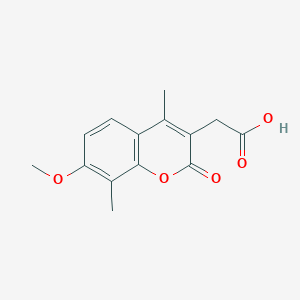
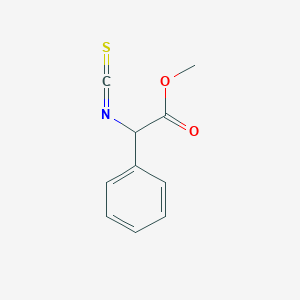
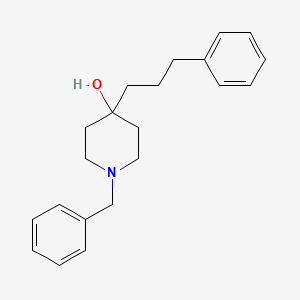
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)
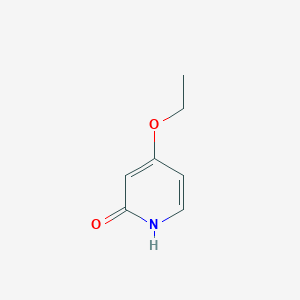
![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)
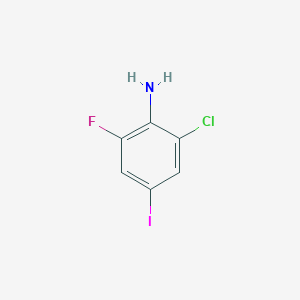
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
